molecular formula C6H3BrCl2O B1409771 5-Bromo-2,3-dichlorophenol CAS No. 1804909-63-4

5-Bromo-2,3-dichlorophenol

Cat. No.: B1409771
CAS No.: 1804909-63-4
M. Wt: 241.89 g/mol
InChI Key: USLAKFKYMZGLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dichlorophenol is an organohalogen compound with the molecular formula C6H3BrCl2O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichlorophenol typically involves the halogenation of phenol. One common method is the electrophilic aromatic substitution reaction, where phenol reacts with bromine and chlorine in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C to control the reaction rate and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of bromine and chlorine to phenol under optimized conditions to achieve the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

5-Bromo-2,3-dichlorophenol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dichlorophenol involves its interaction with biological molecules. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and proteins critical for cellular functions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,3-dichlorophenol’s unique combination of bromine and chlorine atoms provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

5-bromo-2,3-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAKFKYMZGLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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